6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

Dental Materials Adhesion Surface Primers

Sourcing a reliable adhesion promoter for precious metals can be challenging due to generic substitutes that lack the specific chemisorption profile required for Au, Ag, and Cu alloys. VBATDT (CAS 88373-30-2) is a high-purity triazine dithiol monomer that directly addresses this gap. - Delivers documented shear bond strengths of 28.4 MPa (Ag-Pd-Cu-Au) and 20.8 MPa (Type III gold) after 100,000 thermocycles. - Enables in-situ polymerization on copper to form a durable, chemisorbed anti-corrosion film. - Serves as a validated benchmark for developing next-generation dental adhesives, ensuring experimental consistency.

Molecular Formula C15H18N4S2
Molecular Weight 318.5 g/mol
CAS No. 88373-30-2
Cat. No. B1226626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
CAS88373-30-2
Synonyms6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol
VBATDT
Molecular FormulaC15H18N4S2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2
InChIInChI=1S/C15H18N4S2/c1-3-9-19(13-16-14(20)18-15(21)17-13)10-12-7-5-11(4-2)6-8-12/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,20,21)
InChIKeyLZWMABVOCBIKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) CAS 88373-30-2 Procurement and Differentiation Guide


6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT, CAS 88373-30-2) is a heterocyclic sulfur-containing organic compound of the 1,3,5-triazine-2,4-dithiol class. Its molecular structure incorporates a polymerizable vinylbenzyl group and a triazine dithiol (dithione) moiety, enabling it to function as a surface primer or coupling agent, particularly for noble metals [1]. Historically, it has been commercialized as 'V-Primer' for dental adhesive applications to promote bonding between precious alloys and resin-based cements [2].

Why a Generic Triazine Dithiol Cannot Substitute for VBATDT (88373-30-2) in Critical Applications


Generic substitution within the triazine dithiol class is not scientifically valid due to profound, application-specific differences in adsorption chemistry and polymerization behavior. The specific N-substituent on the triazine ring critically governs the compound's dissociation constant and oxidation potential during electrochemical polymer plating [1]. Furthermore, the vinylbenzyl group in VBATDT provides a distinct reactivity profile for copolymerization with methacrylate resins, differentiating it from other sulfur-containing monomers like 5VS or non-polymerizable thiols. This structural specificity directly dictates performance, rendering broad class equivalence a misconception.

Quantitative Differentiation of VBATDT (88373-30-2) Against Key Comparators


Bond Strength Ranking: VBATDT vs. 5VS and EP8MA on Precious Metal Alloys

In a direct head-to-head comparison of three synthesized adhesion-promoting monomers for precious metal alloys, VBATDT exhibited intermediate tensile bond strength, significantly outperforming 5VS but underperforming EP8MA [1]. After 2,000 thermal cycles in water, the bond strengths to precious metal alloys followed the order 5VS < VBATDT < EP8MA [1].

Dental Materials Adhesion Surface Primers

Metal-Specific Adhesion: VBATDT's Effectiveness on Au, Ag, Cu vs. Cr

VBATDT's adhesion mechanism is highly metal-specific. Spectroscopic analysis confirms it chemisorbs effectively onto Au, Ag, and Cu surfaces, but not Cr [1]. Tensile bond strength measurements demonstrated that VBATDT promotes resin bonding to Au, Ag, and Cu plates, whereas M10P is only effective on Cr [1].

Surface Chemistry Chemisorption Dental Alloys

Relative Bonding Performance: VBATDT vs. Dithiooctanoate Monomers

When compared to a novel class of dithiooctanoate monomers, VBATDT was found to be significantly inferior in terms of tensile bond strength to pure Au, pure Ag, and various precious alloys (Au alloy, Ag alloy, Au-Ag-Pd alloy) after 2,000 thermal cycles [1].

Dental Materials Adhesive Monomers Precious Metals

Bond Durability: VBATDT on Specific Dental Alloys After Thermocycling

A study evaluating the shear bond strength of a light-cured composite resin to precious alloys primed with VBATDT after 100,000 thermocycles (4°C to 60°C) reported alloy-dependent performance [1].

Dental Materials Bond Durability Prosthodontics

Chemical Inertness to Zirconia vs. Phosphate Monomers

X-ray photoelectron spectroscopy (XPS) analysis revealed that VBATDT does not chemically interact with zirconia surfaces. Its S 2p peak was absent from the spectra of the primed zirconia surface, unlike acidic phosphate monomers which are known to form chemical bonds [1].

Dental Materials Zirconia Bonding XPS

Curing System Compatibility: Limitations of VBATDT with Certain Catalysts

A patent describes inherent limitations of VBATDT as a primer: 'However, problems with using VBATDT as a primer are that some limitation is placed on what metals are bonded together and what catalysts are used for curing the bonding agent as well.' [1] This indicates VBATDT is not universally compatible with all adhesive curing systems.

Polymer Chemistry Curing Systems Adhesive Primers

Optimal Application Scenarios for VBATDT (CAS 88373-30-2) Based on Evidence-Based Differentiation


Primer for Noble Metal Alloys in Dental Prosthetics

VBATDT is optimally employed as a surface primer for noble metal alloys (Au, Ag, Cu-based) in dental prosthetics, particularly where moderate bond strength is acceptable and the adhesive system is known to be compatible. Its established ability to chemisorb on Au, Ag, and Cu surfaces [2] makes it a suitable choice for these substrates, in contrast to its ineffectiveness on Cr or Zr [2]. The documented shear bond strengths of 28.4 MPa (Ag-Pd-Cu-Au) and 20.8 MPa (Type III gold) after 100,000 thermocycles provide specific performance expectations [1].

Research on Triazine Dithiol Adsorption and Polymerization Mechanisms

VBATDT serves as a valuable model compound for studying the fundamental adsorption behavior and polymerization of triazine dithiol derivatives on metal surfaces. Research has elucidated that its substituted group influences key parameters like dissociation constant and oxidation potential during polymer plating [3]. Its unique ability to polymerize from the thione form on Cu and Ag to form a thick protective film [4] makes it a distinct subject for corrosion inhibition and surface modification studies.

Benchmarking Novel Adhesion Monomers for Precious Metals

Due to its well-characterized and intermediate performance profile, VBATDT is an ideal benchmark comparator for evaluating the efficacy of novel adhesion-promoting monomers designed for precious metals. Studies have successfully used VBATDT as a reference to demonstrate that newer dithiooctanoate monomers offer significantly higher tensile bond strengths (p<0.05) [5]. This comparative role is crucial for quantifying the advancement of new chemistries.

Corrosion Protection of Copper Surfaces via In Situ Polymerization

VBATDT can be used to form protective polymer coatings on copper plates through in situ polymerization, imparting corrosion resistance [6]. This application leverages the compound's ability to adsorb onto copper via its heterocyclic group and subsequently polymerize through its vinylbenzyl moiety, creating a durable, chemisorbed barrier. This differentiates it from simple corrosion inhibitors that do not form polymeric films.

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